molecular formula C10H7F2N3O B13213590 (E)-5,7-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5,7-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13213590
M. Wt: 223.18 g/mol
InChI Key: VPXKQMCZWAAERP-UHFFFAOYSA-N
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Description

(E)-5,7-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoro-substituted isoquinoline core with a hydroxycarboximidamide functional group, making it a subject of study for its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5,7-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic synthesis. One common route starts with the preparation of the isoquinoline core, followed by the introduction of fluorine atoms at the 5 and 7 positions. The final step involves the formation of the hydroxycarboximidamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for (E)-5,7-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide are not widely documented, the principles of scale-up synthesis apply. This includes the use of continuous flow reactors, optimization of reaction parameters, and purification techniques to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-5,7-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-5,7-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5,7-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5,7-Difluoroisoquinoline: Lacks the hydroxycarboximidamide group but shares the difluoro-substituted isoquinoline core.

    N’-hydroxyisoquinoline-1-carboximidamide: Similar structure but without the fluorine atoms.

Uniqueness

(E)-5,7-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of both fluorine atoms and the hydroxycarboximidamide group, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of (E)-5,7-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H7F2N3O

Molecular Weight

223.18 g/mol

IUPAC Name

5,7-difluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7F2N3O/c11-5-3-7-6(8(12)4-5)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

VPXKQMCZWAAERP-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)F)/C(=N\O)/N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)F)C(=NO)N

Origin of Product

United States

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